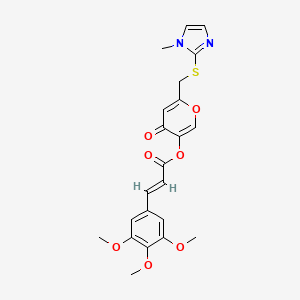

(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-24-8-7-23-22(24)32-13-15-11-16(25)19(12-30-15)31-20(26)6-5-14-9-17(27-2)21(29-4)18(10-14)28-3/h5-12H,13H2,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSYTDRULTTWSI-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic compound that exhibits diverse biological activities. This article compiles recent research findings on its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including an imidazole moiety, a pyran ring, and a phenyl acrylate group. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₂O₅S |

| Molecular Weight | 366.47 g/mol |

| CAS Number | 1428381-72-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.

- Membrane Interaction : The compound may affect cellular membranes' integrity and function, potentially disrupting cellular homeostasis.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:

In these studies, the compound's effectiveness was compared with standard chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving MCF7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus, showing promising results in reducing bacterial load in infected tissue samples.

Scientific Research Applications

Enzyme Inhibition

One of the most promising applications of this compound is its potential as an enzyme inhibitor. The presence of the imidazole and pyran moieties suggests that it may interact with various enzymes that have active sites involving these structures. Preliminary studies indicate that it could inhibit enzymes related to metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran moiety may enhance the compound's ability to disrupt bacterial cell walls or interfere with bacterial metabolism. This opens avenues for developing new antibiotics or treatments for resistant strains of bacteria.

Pharmaceutical Development

Given its complex structure and biological activity, this compound is being explored in pharmaceutical development as a lead compound for synthesizing new drugs. Its ability to modify biological pathways makes it a candidate for treating various diseases, including cancer and infectious diseases.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibition of a specific enzyme involved in glucose metabolism using derivatives of pyran compounds. The results demonstrated significant inhibition rates, suggesting that (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran could serve as a scaffold for further development of glucose metabolism regulators.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use as a new antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of structurally related imidazole-thioether derivatives often employs nucleophilic thiol-ene "click" chemistry under controlled conditions. For example, thiophenol additions to acrylate moieties require polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) to stabilize intermediates . Reaction optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiol to acrylate) and temperature (40–60°C) to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures purity >95%, validated by HPLC .

Q. How is the compound’s purity and structural integrity validated using spectroscopic methods?

- Methodology : Confirm the E-configuration of the acrylate group via -NMR (coupling constant for trans double bonds) and FTIR (C=O stretch at 1720–1680 cm) . Elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) verify molecular formula consistency. For example, a discrepancy <0.3% between calculated and observed elemental composition confirms purity .

Advanced Research Questions

Q. How do structural modifications at the imidazole-thioether moiety influence tubulin binding affinity and anti-cancer activity?

- Methodology : Use crystal structure-guided SAR studies to evaluate modifications. For analogs like ABI-231, replacing the 3-indole group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) enhances hydrophobic interactions with tubulin’s colchicine-binding site, as shown by X-ray crystallography (PDB: 6XX6) . Measure tubulin polymerization inhibition via turbidimetry (IC values < 1 µM indicate high potency) and correlate with cytotoxicity in cancer cell lines (e.g., PC-3/TxR paclitaxel-resistant models) .

Q. What in vivo models are appropriate for evaluating efficacy against taxane-resistant cancers?

- Methodology : Utilize xenograft models (e.g., melanoma A375 or prostate PC-3/TxR) to assess tumor growth inhibition. Administer the compound orally (10–20 mg/kg daily) and compare tumor volume reduction vs. controls. Metastasis suppression can be quantified via bioluminescent imaging of luciferase-tagged cells . Pharmacokinetic studies (plasma half-life, bioavailability) and toxicity profiling (hematological/organ function markers) validate therapeutic windows .

Q. How can data contradictions between in vitro and in vivo efficacy be resolved?

- Methodology : Discrepancies often arise from metabolic instability or poor tissue penetration. Conduct metabolite profiling (LC-MS/MS of plasma/tissue extracts) to identify degradation products. Improve bioavailability via prodrug strategies (e.g., esterification of carboxylic acid groups) or nanoformulation (liposomal encapsulation) . Validate using PK/PD modeling to align in vitro IC with effective plasma concentrations in vivo .

Q. What advanced analytical techniques characterize the compound’s binding kinetics to tubulin?

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity () and stoichiometry. For example, SPR with immobilized tubulin detects real-time interaction kinetics (association/dissociation rates) . Molecular dynamics simulations (Amber/CHARMM force fields) further predict binding stability and guide rational design of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.